molecular formula C15H20N2O3 B3052147 BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE CAS No. 3886-37-1

BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE

Cat. No.: B3052147
CAS No.: 3886-37-1
M. Wt: 276.33 g/mol
InChI Key: PVYDYYHDDXLTDZ-UHFFFAOYSA-N
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Description

Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.34 g/mol . It is known for its unique structure, which includes a piperidine ring, an oxo group, and a carbamate linkage. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-oxo-2-(piperidin-1-yl)ethyl)amine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: The compound can be reduced using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Comparison with Similar Compounds

  • Benzyl N-[2-oxo-2-(morpholin-4-yl)ethyl]carbamate
  • Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate
  • Benzyl N-[2-oxo-2-(azepan-1-yl)ethyl]carbamate

Comparison:

  • Benzyl N-[2-oxo-2-(morpholin-4-yl)ethyl]carbamate has a morpholine ring instead of a piperidine ring, which can affect its binding affinity and selectivity for certain targets.
  • Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate contains a pyrrolidine ring, making it more rigid compared to the piperidine ring, potentially altering its pharmacokinetic properties.
  • Benzyl N-[2-oxo-2-(azepan-1-yl)ethyl]carbamate features an azepane ring, which increases the compound’s flexibility and may influence its interaction with biological targets.

Uniqueness: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate is unique due to its balanced structural features, which provide an optimal combination of rigidity and flexibility, making it a versatile compound in various scientific research applications .

Properties

IUPAC Name

benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYDYYHDDXLTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613444
Record name Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3886-37-1
Record name Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.5 g. of piperidine and 1.2 g. of the sodium salt of 3-hydroxypyridine are added to 100 ml. of ethyl acetate, and 28.5 g. of benzyloxycarbonylglycine phenyl ester is added thereto with stirring at room temperature, whereupon reaction immediately starts and is complete in 2 hours. The product is worked up as previously described to give an oil which is crystallized from acetone-water. 18.7 g. of N-(benzyloxycarbonylglycyl)-piperidine are obtained (yield: 68%). m.p. 111°-112° C. A single spot is obtained therefrom by thin layer chromatography. An additional 5.9 g. of crystals are obtained from the mother liquor, (yield: 21%). m.p. 109.5°-112° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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